molecular formula C7H17BrMgSi B15172280 Magnesium bromide (triethylsilyl)methanide (1/1/1) CAS No. 917616-85-4

Magnesium bromide (triethylsilyl)methanide (1/1/1)

Cat. No.: B15172280
CAS No.: 917616-85-4
M. Wt: 233.50 g/mol
InChI Key: HWSIRSKHOVMXBM-UHFFFAOYSA-M
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Description

Magnesium bromide (triethylsilyl)methanide (1/1/1) is a sophisticated organomagnesium complex primarily valued in research and development for its role in advanced organic synthesis. This compound belongs to a class of reagents structurally similar to Grignard reagents, which are renowned for their ability to act as catalysts and nucleophilic transfer agents in the formation of new carbon-carbon bonds, a fundamental step in constructing complex organic molecules . The (triethylsilyl)methanide moiety is of particular interest, as it enables the simultaneous delivery of a nucleophilic carbon center and a protecting silyl group. This dual functionality makes it an indispensable tool for synthesizing silicon-containing organic compounds, which have significant applications in material science, pharmaceutical chemistry, and the development of novel polymers . Its mechanism of action involves the nucleophilic attack of the methanide carbon on various electrophiles, such as carbonyl compounds (aldehydes, ketones), leading to the formation of new molecular architectures. Furthermore, the integration of the triethylsilyl group can impart valuable properties to the resulting molecules, including enhanced thermal stability and altered hydrophobicity, which are critical in the design of flame retardants and specialty materials . As a highly specialized chemical, it is strictly labeled "For Research Use Only" and is intended for use by qualified laboratory professionals in controlled environments.

Properties

CAS No.

917616-85-4

Molecular Formula

C7H17BrMgSi

Molecular Weight

233.50 g/mol

IUPAC Name

magnesium;triethyl(methanidyl)silane;bromide

InChI

InChI=1S/C7H17Si.BrH.Mg/c1-5-8(4,6-2)7-3;;/h4-7H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

HWSIRSKHOVMXBM-UHFFFAOYSA-M

Canonical SMILES

CC[Si]([CH2-])(CC)CC.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium bromide (triethylsilyl)methanide (1/1/1) can be synthesized through the reaction of magnesium bromide with triethylsilylmethane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. The stoichiometry of the reactants is crucial, with a 1:1 ratio being commonly employed .

Industrial Production Methods

Industrial production of magnesium bromide (triethylsilyl)methanide (1/1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Magnesium bromide (triethylsilyl)methanide (1/1/1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with magnesium bromide (triethylsilyl)methanide (1/1/1) include carbonyl compounds (aldehydes, ketones), halides, and epoxides. The reactions are typically carried out in anhydrous solvents like THF or toluene, under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reactions .

Major Products Formed

The major products formed from reactions involving magnesium bromide (triethylsilyl)methanide (1/1/1) include alcohols, substituted alkanes, and various organometallic intermediates. These products are valuable in further synthetic applications and industrial processes.

Scientific Research Applications

Magnesium bromide (triethylsilyl)methanide (1/1/1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which magnesium bromide (triethylsilyl)methanide (1/1/1) exerts its effects involves the formation of a reactive organomagnesium intermediate. This intermediate can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of magnesium bromide (triethylsilyl)methanide with structurally related Grignard reagents:

Compound Name Molecular Formula Molecular Weight (g/mol) Organic Group CAS Number Solvent (Solution) Applications
Allylmagnesium bromide C₃H₅BrMg 145.28 Allyl (CH₂CHCH₂) 1730-25-2 Diethyl ether Allylation of carbonyl compounds
Vinylmagnesium bromide C₂H₃BrMg 131.26 Vinyl (CH₂CH) 1826-67-1 THF Vinylation in polymer synthesis
1,3-Dioxolan-2-ylmethyl magnesium bromide C₄H₇BrMgO₂ 191.31 1,3-Dioxolane-protected methyl 180675-22-3 Not specified Synthesis of alcohol-protected intermediates
Magnesium bromide (triethylsilyl)methanide [(C₂H₅)₃SiCH₂]MgBr ~303.35 (estimated) Triethylsilyl methanide Not available Likely THF or ether Sterically hindered nucleophilic reactions (inferred)

Reactivity and Selectivity

  • Steric Effects : The triethylsilyl group in the target compound imposes greater steric hindrance compared to allyl or vinyl groups. This reduces reaction rates but enhances selectivity in crowded molecular environments, a feature critical for asymmetric synthesis .
  • Electronic Effects : Electron-withdrawing groups (e.g., dioxolane in C₄H₇BrMgO₂) increase electrophilicity at the magnesium center, while bulky triethylsilyl groups may stabilize the reagent through hyperconjugation .
  • Solubility : Most Grignard reagents, including those above, are soluble in ethers (e.g., THF, diethyl ether), but bulky substituents like triethylsilyl may reduce solubility, requiring polar aprotic solvents for optimal reactivity .

Biological Activity

Overview of Magnesium Bromide (Triethylsilyl)methanide

Chemical Structure and Properties

  • The compound is a magnesium salt of triethylsilyl methanide, with the general formula represented as C6H15BrMgSi\text{C}_6\text{H}_{15}\text{BrMgSi}.
  • It is characterized by the presence of magnesium ions coordinated with bromide and triethylsilyl groups, which may influence its interaction with biological systems.

Antimicrobial Properties

Research into metal complexes has shown that many magnesium-based compounds exhibit antimicrobial properties. While direct studies on magnesium bromide (triethylsilyl)methanide are scarce, we can draw parallels from related magnesium complexes:

  • Metal Complexes : Studies have shown that metal (II) complexes, including those with magnesium, can demonstrate varied antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain magnesium complexes were tested against strains like E. coli and S. aureus, revealing notable antibacterial effects .

Cytotoxicity and Cellular Interaction

Understanding the cytotoxicity of similar compounds can provide insight into the potential effects of magnesium bromide (triethylsilyl)methanide:

  • Cytotoxic Studies : Research has indicated that some organometallic compounds can induce apoptosis in cancer cells. For instance, metal complexes have been shown to interact with cellular pathways leading to cell death in various cancer cell lines .

The biological mechanisms through which metal complexes exert their effects often involve:

  • Enzyme Inhibition : Many metal complexes can inhibit enzymes critical for bacterial survival or cancer cell proliferation. This inhibition can occur through the binding of the metal ion to active sites on enzymes or through the generation of reactive oxygen species (ROS) that damage cellular components .

Future Research Directions

Given the potential biological activity of magnesium bromide (triethylsilyl)methanide, future research could focus on:

  • In vitro Studies : Conducting comprehensive in vitro assays to evaluate its antibacterial, antifungal, and cytotoxic properties.
  • Mechanistic Investigations : Exploring the molecular mechanisms underlying its biological activity, including enzyme interaction studies.
  • Clinical Trials : If initial studies show promising results, progressing to preclinical and clinical trials to assess safety and efficacy in therapeutic applications.

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